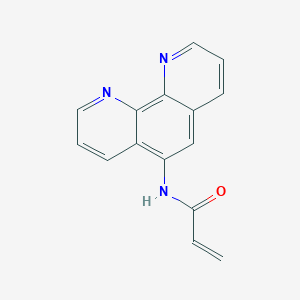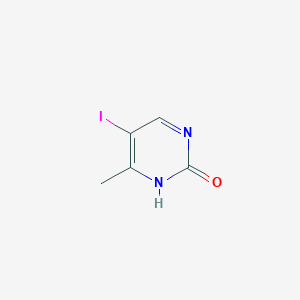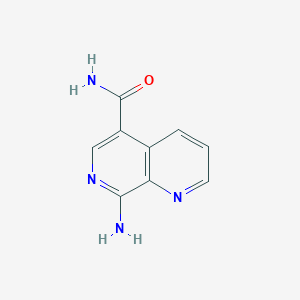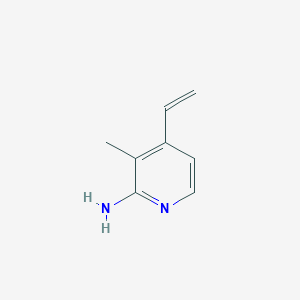
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone is an organic compound with a complex structure that includes bromine, methoxy groups, and trifluoromethyl groups
准备方法
The synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone typically involves several steps:
Starting Materials: The synthesis begins with 2-bromo-3,4-dimethoxybenzene and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable catalyst, often in the presence of a base such as pyridine.
Industrial Production: Industrial methods may involve continuous flow reactors to optimize yield and purity, ensuring scalability for large-scale production.
化学反应分析
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reactions are often conducted under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products depend on the type of reaction, such as alcohols from reduction or substituted derivatives from nucleophilic substitution.
科学研究应用
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and advanced coatings.
作用机制
The mechanism by which 1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.
Pathways Involved: It may affect signal transduction pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
相似化合物的比较
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 2-bromo-3,4-dimethoxyphenylacetonitrile and 2-bromo-3,4-dimethoxyphenylacetyl chloride share structural similarities.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, distinguishing it from its analogs.
属性
分子式 |
C10H8BrF3O3 |
|---|---|
分子量 |
313.07 g/mol |
IUPAC 名称 |
1-(2-bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H8BrF3O3/c1-16-6-4-3-5(7(11)8(6)17-2)9(15)10(12,13)14/h3-4H,1-2H3 |
InChI 键 |
MCMRGMWFNLBMSZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C(=O)C(F)(F)F)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


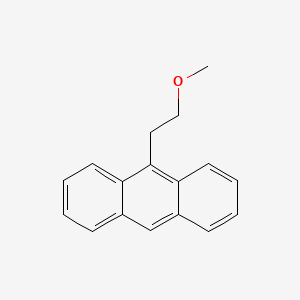

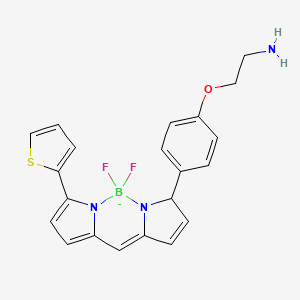


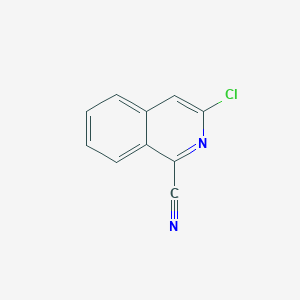
![2-Ethynyl-9,9'-spirobi[fluorene]](/img/structure/B13131990.png)
